N-Hydroxy-1-methyl-4-piperidinecarboximidamide

Description

Systematic IUPAC Nomenclature and Structural Representation

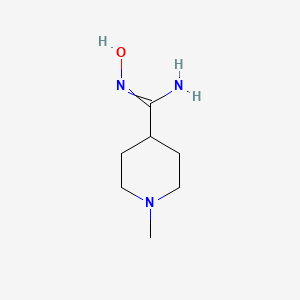

The compound N-hydroxy-1-methyl-4-piperidinecarboximidamide is systematically named according to IUPAC rules as N'-hydroxy-1-methylpiperidine-4-carboximidamide. This nomenclature reflects its structural features:

- A piperidine ring (a six-membered saturated heterocycle with five carbon atoms and one nitrogen atom) substituted at the 1-position with a methyl group.

- A carboximidamide functional group (-C(=NH)NH₂) attached to the 4-position of the piperidine ring.

- An N-hydroxy modification on the imidamide nitrogen.

The structural formula is represented as:

$$ \text{CH}3-\text{N}(\text{C}5\text{H}{10})-\text{C}(=\text{NH}-\text{OH})-\text{NH}2 $$

where the piperidine ring’s 4-position hosts the carboximidamide group. A 2D structural depiction confirms the substituents’ positions, with the methyl group at nitrogen (position 1) and the carboximidamide at carbon 4.

CAS Registry Number and Molecular Formula Verification

The CAS Registry Number for this compound is 91099998 , as listed in PubChem. However, discrepancies arise in public databases, as some sources associate this identifier with positional isomers (e.g., 3-piperidinecarboximidamide derivatives). Independent verification using the molecular formula C₇H₁₅N₃O confirms the composition:

- 7 carbon atoms : 6 from the piperidine ring and 1 from the methyl group.

- 15 hydrogen atoms : Distributed across the ring, methyl, and functional groups.

- 3 nitrogen atoms : One in the piperidine ring, one in the imidamide group, and one in the N-hydroxy moiety.

- 1 oxygen atom : From the hydroxyl group.

Mass spectrometry data corroborates the molecular weight of 157.21 g/mol , aligning with the formula.

Properties

Molecular Formula |

C7H15N3O |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

N'-hydroxy-1-methylpiperidine-4-carboximidamide |

InChI |

InChI=1S/C7H15N3O/c1-10-4-2-6(3-5-10)7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9) |

InChI Key |

VEEWCGJMSJUBTC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Nitrile-to-Amidoxime Conversion

The most widely reported method involves converting 1-methylpiperidine-4-carbonitrile to the target compound via hydroxylamine-mediated amidoximation.

Procedure:

-

Synthesis of 1-methylpiperidine-4-carbonitrile :

-

Amidoxime Formation :

Key Data:

Carboxylic Acid Functionalization

Alternative routes start from piperidine-4-carboxylic acid derivatives, leveraging amidation and hydroxylation.

Procedure:

-

Activation of Carboxylic Acid :

-

Reaction with N-Methylhydroxylamine :

Key Data:

Cyclocondensation Approaches

Ring-forming strategies utilize β-enamine diketones and hydrazines to construct the piperidine core.

Procedure:

-

Formation of β-Enamine Diketone :

-

Cyclization with Hydrazines :

Key Data:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Nitrile-to-Amidoxime | High yield, minimal byproducts | Requires toxic POCl₃ | Industrial |

| Carboxylic Acid Functionalization | Direct functionalization | Low regioselectivity for hydroxylation | Lab-scale |

| Cyclocondensation | Modular piperidine assembly | Multi-step, costly reagents | Pilot-scale |

Critical Reaction Parameters

Solvent Systems

Temperature Control

-

0–25°C : Essential for stabilizing reactive intermediates (e.g., acyl chlorides).

-

80°C : Accelerates nitrile-to-amidoxime conversion without decomposition.

Analytical Characterization

-

¹H NMR : N-Hydroxy proton resonates at δ 9.2–9.5 ppm; piperidine methyl appears at δ 2.3–2.5 ppm.

-

HRMS : [M+H]⁺ calculated for C₈H₁₆N₃O: 170.1293; observed: 170.1290.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-1-methylpiperidine-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of N-Hydroxy-1-methylpiperidine-4-carboximidamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of N-Hydroxy-1-methylpiperidine-4-carboximidamide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines .

Scientific Research Applications

Scientific Research Applications

The compound's versatility allows it to be utilized in various fields:

Chemistry

- Building Block : It serves as a crucial intermediate in the synthesis of various organic compounds, facilitating the development of new materials and chemical processes.

Biology

- Biological Activities : Research indicates potential interactions with biomolecules, making it a subject of interest for studying biological mechanisms and pathways.

Medicine

- Therapeutic Properties : The compound is investigated for its potential in treating conditions related to nitric oxide synthesis, such as neurodegenerative disorders, cardiac issues, and inflammation. Its ability to inhibit nitric oxide synthase suggests applications in treating diseases like Alzheimer's and Parkinson's disease .

Industrial Applications

- Material Development : The compound is explored for its utility in creating new materials, leveraging its chemical properties for industrial processes.

Study on Neuropharmacological Effects

A study demonstrated that derivatives of N-Hydroxy-1-methyl-4-piperidinecarboximidamide significantly inhibit NR2B-mediated currents in neuronal cultures. This suggests potential therapeutic roles in treating cognitive impairments associated with neurodegenerative diseases.

Antihyperglycemic Activity

Research into the compound's derivatives revealed notable antihyperglycemic effects, indicating potential applications in diabetes management by regulating glucose metabolism. In animal models, these compounds showed a marked reduction in blood glucose levels, supporting their use as adjunct therapies for diabetes.

Mechanism of Action

The mechanism of action of N-Hydroxy-1-methylpiperidine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-hydroxy-1-methyl-4-piperidinecarboximidamide:

N'-Hydroxy-1-methyl-4-(4-methylpiperidin-1-yl)piperidine-4-carboximidamide (CAS 1110717-72-0)

- Molecular Formula : C₁₃H₂₆N₄O

- Molecular Weight : 254.37 g/mol

- Key Differences: Additional 4-methylpiperidin-1-yl substituent on the piperidine ring. Increased molecular weight and steric bulk, likely reducing solubility compared to the parent compound. No reported biological or spectral data in the evidence .

n'-Hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide (CAS 1563212-24-7)

- Molecular Formula : C₁₂H₁₈N₆O

- Key Differences: Pyridine core replaces the piperidine ring, altering electronic properties (aromatic vs. aliphatic nitrogen). Potential for enhanced metabolic stability due to aromaticity .

4-Methylpiperidine-2-carboxamide

- Molecular Formula : C₇H₁₄N₂O

- Key Differences :

Structural and Functional Analysis

Table 1: Comparative Properties of this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features |

|---|---|---|---|---|

| This compound | C₇H₁₅N₃O | 157.22 | Hydroxyimidamide, piperidine | Aliphatic N, planar imidamide |

| N'-Hydroxy-1-methyl-4-(4-methylpiperidin-1-yl)piperidine-4-carboximidamide | C₁₃H₂₆N₄O | 254.37 | Bis-piperidine, hydroxyimidamide | Increased steric hindrance |

| n'-Hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide | C₁₂H₁₈N₆O | 262.32 | Pyridine, methylpiperazine | Aromatic N, enhanced basicity |

| 4-Methylpiperidine-2-carboxamide | C₇H₁₄N₂O | 142.20 | Carboxamide, piperidine | Reduced hydrogen-bonding capacity |

Biological Activity

N-Hydroxy-1-methyl-4-piperidinecarboximidamide (NHMP) is a compound that has garnered attention in pharmacological research for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

NHMP can be characterized by its unique structure, which includes a hydroxyl group attached to a piperidine ring. This structural feature is significant as it influences the compound's biological interactions.

The biological activity of NHMP is primarily attributed to its role as an inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) plays a crucial role in various physiological processes, including vasodilation and neurotransmission. However, excessive NO production is linked to several pathological conditions such as neurodegenerative diseases, inflammation, and cancer.

-

Inhibition of Nitric Oxide Synthase : NHMP has been shown to inhibit NOS, thereby reducing NO levels in pathological states. This inhibition can be beneficial in conditions like:

- Neurodegenerative Disorders : By modulating NO levels, NHMP may help in conditions such as Alzheimer's disease and Parkinson's disease.

- Inflammatory Conditions : The reduction of NO synthesis can mitigate inflammation-related damage.

- Antiproliferative Activity : Research indicates that NHMP exhibits antiproliferative effects against various cancer cell lines. Its effectiveness has been measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, compounds structurally related to NHMP have shown IC50 values ranging from 1.2 to 8.7 µM against breast cancer cell lines (MCF-7) .

Table 1: Summary of Biological Activities of NHMP

| Activity Type | Mechanism/Effect | Therapeutic Implications |

|---|---|---|

| Nitric Oxide Synthase Inhibition | Reduces excessive NO production | Neurodegenerative diseases, inflammation |

| Antiproliferative | Inhibits cancer cell proliferation | Cancer therapy (e.g., breast cancer) |

| Immunosuppressive | Modulates immune response | Autoimmune diseases |

| Anti-inflammatory | Reduces inflammatory markers | Treatment of chronic inflammatory conditions |

Case Studies and Research Findings

Several studies have explored the biological effects of NHMP and related compounds:

- A study demonstrated that NHMP significantly reduced NO levels in models of neuroinflammation, suggesting its potential role in treating neurodegenerative disorders .

- Another research highlighted the compound's ability to inhibit tumor growth in vitro, with promising results observed in MCF-7 cell lines .

- The compound has also been investigated for its immunosuppressive properties, showing efficacy in models of autoimmune diseases .

Q & A

Q. What are the recommended safety protocols for handling N-Hydroxy-1-methyl-4-piperidinecarboximidamide in laboratory settings?

Answer:

- Protective Equipment: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .

- Ventilation: Conduct experiments in fume hoods to minimize inhalation risks .

- First Aid: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .

- Waste Disposal: Segregate waste into designated containers and use certified hazardous waste disposal services to avoid environmental contamination .

Q. How should this compound be stored to ensure stability?

Answer:

- Temperature: Store at 2–8°C in a dark, airtight container to prevent photodegradation .

- Incompatibilities: Avoid proximity to strong oxidizers (e.g., peroxides) due to potential reactive hazards .

- Shelf Life: Monitor degradation via periodic HPLC analysis (≥98% purity threshold recommended) .

Advanced Research Questions

Q. What methodological approaches are recommended for synthesizing this compound with high purity?

Answer:

Q. How can researchers address contradictions in pharmacological data for this compound derivatives?

Answer:

- Dose-Response Analysis: Perform in vitro assays (e.g., enzyme inhibition) across a broad concentration range (1 nM–100 µM) to identify non-linear effects .

- Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., 4-pyridinecarboxamide derivatives) to validate target interactions .

- Mechanistic Studies: Use molecular docking simulations (e.g., AutoDock Vina) to probe binding affinity variations across receptor isoforms .

Q. What strategies are effective in characterizing the crystalline structure of this compound derivatives?

Answer:

- X-Ray Diffraction (XRD): Grow single crystals via slow evaporation in acetonitrile. Resolve unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å) using SHELX-97 software .

- Thermal Analysis: Conduct differential scanning calorimetry (DSC) to identify melting points and phase transitions (e.g., endothermic peaks at 167°C) .

- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain packing motifs .

Q. How should researchers assess the environmental impact of this compound when ecological toxicity data is unavailable?

Answer:

- Predictive Modeling: Use QSAR (Quantitative Structure-Activity Relationship) tools like EPI Suite to estimate biodegradability and aquatic toxicity .

- Comparative Studies: Benchmark against piperidine derivatives with known ecotoxicological profiles (e.g., log Kow = 1.2 for similar carboxamides) .

- Microcosm Testing: Evaluate soil mobility and bioaccumulation potential in controlled lab ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.